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Arabinose-5-phosphate -

Arabinose-5-phosphate

Catalog Number: EVT-10901464
CAS Number:
Molecular Formula: C5H13O8P
Molecular Weight: 232.13 g/mol
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Product Introduction

Source

Arabinose-5-phosphate is primarily derived from D-xylulose-5-phosphate, which is a product of the pentose phosphate pathway. Various microorganisms, including certain Gram-negative bacteria, have been identified to contain enzymes that facilitate the conversion of D-arabinose-5-phosphate to D-ribulose-5-phosphate and vice versa, highlighting its biological significance in microbial metabolism .

Classification

Arabinose-5-phosphate belongs to the class of carbohydrates, specifically categorized as a pentose phosphate. It is classified under sugar phosphates due to its phosphate group at the fifth carbon position. This classification is essential for understanding its biochemical functions and interactions within metabolic pathways.

Synthesis Analysis

Methods

The synthesis of arabinose-5-phosphate can be achieved through various chemical and enzymatic methods. One common method involves the enzymatic conversion of D-xylulose-5-phosphate using specific isomerases, such as arabinose-5-phosphate isomerase. This enzyme catalyzes the interconversion between D-arabinose-5-phosphate and D-ribulose-5-phosphate, allowing for efficient synthesis under physiological conditions .

Technical Details

The enzymatic synthesis typically requires optimal conditions regarding pH and temperature to maximize yield. For instance, studies indicate that arabinose-5-phosphate isomerases exhibit optimal activity between pH 6 and 8 . Kinetic parameters such as kcatk_{cat} and KmK_m are crucial for understanding the efficiency of these enzymes during synthesis.

Molecular Structure Analysis

Structure

Arabinose-5-phosphate has the molecular formula C₅H₁₁O₇P. Its structure consists of a five-carbon sugar (pentose) with a phosphate group attached to the fifth carbon atom. The stereochemistry around the carbon atoms defines its specific properties and reactivity.

Data

The molecular weight of arabinose-5-phosphate is approximately 202.11 g/mol. Structural analysis using techniques like NMR spectroscopy can provide insights into its conformation in solution, revealing how it interacts with enzymes and other metabolites.

Chemical Reactions Analysis

Reactions

Arabinose-5-phosphate participates in several key biochemical reactions, primarily involving its interconversion with D-ribulose-5-phosphate through enzymatic action. The reaction catalyzed by arabinose-5-phosphate isomerase can be summarized as follows:

D arabinose 5 phosphateD ribulose 5 phosphate\text{D arabinose 5 phosphate}\rightleftharpoons \text{D ribulose 5 phosphate}

Technical Details

The reaction mechanism involves the formation of an enzyme-substrate complex followed by rearrangement facilitated by proton transfer and changes in electron density across the sugar backbone. Kinetic studies provide insights into reaction rates and substrate specificity, which are critical for understanding metabolic pathways involving arabinose-5-phosphate .

Mechanism of Action

Process

The mechanism of action for arabinose-5-phosphate involves its role as a substrate for various enzymes in metabolic pathways. Specifically, arabinose-5-phosphate acts as an intermediate that can be converted into ribulose-5-phosphate, which further participates in nucleotide synthesis and other biosynthetic pathways.

Data

Kinetic studies have revealed that the enzyme catalyzing this conversion exhibits high specificity and efficiency, with reported kcat/Kmk_{cat}/K_m values indicating robust catalytic activity under physiological conditions . The ability to interconvert these sugars is vital for maintaining cellular metabolism and energy balance.

Physical and Chemical Properties Analysis

Physical Properties

Arabinose-5-phosphate appears as a white crystalline solid at room temperature. It is soluble in water due to its polar nature, which facilitates its participation in aqueous biological systems.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may undergo hydrolysis or dephosphorylation under extreme conditions or when exposed to strong acids or bases. Its reactivity with enzymes highlights its importance as a substrate in metabolic pathways .

Applications

Scientific Uses

Arabinose-5-phosphate has several applications in scientific research and biotechnology:

  1. Metabolic Studies: Used as a substrate in studies investigating carbohydrate metabolism.
  2. Enzyme Characterization: Serves as a model compound for characterizing enzyme kinetics and mechanisms involving sugar phosphates.
  3. Synthetic Biology: Utilized in developing analogs for therapeutic applications due to its structural properties that mimic natural substrates .
Structural Biology of Arabinose-5-Phosphate Isomerase (API)

Crystal Structure Analysis of API Complexes

Tetrameric Architecture in Bacteroides fragilis Arabinose-5-Phosphate Isomerase

The crystal structure of arabinose-5-phosphate isomerase from Bacteroides fragilis NCTC 9343 (Bacteroides fragilis arabinose-5-phosphate isomerase) has been resolved at 1.7 Å resolution, revealing a homo-tetrameric quaternary structure as the fundamental functional unit. Each monomer belongs to the sugar isomerase (SIS) domain superfamily, characterized by a classic α/β-fold comprising a central beta-sheet flanked by alpha-helices. The tetramer exhibits 222 symmetry, forming a compact, roughly spherical assembly approximately 90 Å in diameter. This oligomeric state is stabilized by extensive intersubunit interactions at multiple interfaces, burying a significant solvent-accessible surface area [1] [6].

The tetrameric organization creates three distinct types of interfaces (A-B, A-C, A-D) between monomers. Crucially, the active site of each monomer is situated within a surface cleft formed at the interface of three adjacent monomers (typically involving monomers A, B, and D). This architectural feature implies that the tetramer is essential for forming a complete and functional active site, as residues critical for catalysis and substrate binding are contributed by neighboring subunits. This intricate quaternary arrangement suggests a sophisticated level of allosteric communication potential between subunits, although detailed mechanistic studies confirming this are ongoing [1] [6].

Table 1: Subunit Interfaces in the Bacteroides fragilis Arabinose-5-Phosphate Isomerase Tetramer

Interface PairBuried Surface Area (Ų)Key InteractionsFunctional Significance
A-B~1,650Hydrogen bonds, Van der Waals contactsStabilizes tetramer core; contributes residues to active site of adjacent subunit
A-C~1,500Primarily hydrophobic interactionsMaintains overall tetramer integrity
A-D~1,300Hydrogen bonding network involving active site residues (e.g., Histidine 186)Critical for forming the composite active site; directly involved in catalysis

Active Site Architecture and Ligand Binding

The active site of Bacteroides fragilis arabinose-5-phosphate isomerase is located within a deep cleft at the trimeric interface. Structural analysis of the enzyme co-crystallized with an endogenous ligand revealed the unexpected presence of cytidine 5′-monophosphate-3-deoxy-D-manno-oct-2-ulosonate (CMP-Kdo) bound within this cleft. CMP-Kdo corresponds to the activated form of the end product of the entire 3-deoxy-D-manno-oct-2-ulosonate biosynthetic pathway, not a substrate or direct product of the arabinose-5-phosphate isomerase reaction itself. This identifies CMP-Kdo as a likely feedback inhibitor regulating arabinose-5-phosphate isomerase activity in vivo [1] [6].

The binding mode of CMP-Kdo provides crucial insights into the structural requirements for ligand recognition by arabinose-5-phosphate isomerase. The inhibitor makes numerous contacts with residues from three monomers. Key interactions include:

  • Phosphate Recognition: The Kdo moiety's carboxylate group and the cytidine monophosphate phosphate group engage in electrostatic and hydrogen-bonding interactions with a conserved Serine/Threonine-rich region (Serine 78, Threonine 80, Serine 81, Threonine 82) and Arginine 77 of monomer A.
  • Catalytic Residue Coordination: The Kdo sugar ring interacts directly with Histidine 79 (from monomer A) and Histidine 186 (from monomer D). These histidine residues are strictly conserved across arabinose-5-phosphate isomerase homologs and are mechanistically implicated in the isomerization catalysis, likely acting as acid/base catalysts during the proton transfer steps of the reaction.
  • Cytidine Pocket: The cytidine base is nestled in a hydrophobic pocket formed by residues like Valine 126 and Leucine 129 (monomer A) and makes hydrogen bonds via its ribose hydroxyls [1].

Mutational and sequence analysis confirms that Histidine 79, Histidine 186, and the Serine/Threonine-rich motif are highly conserved across diverse bacterial arabinose-5-phosphate isomerase homologs, underscoring their fundamental role in function. The precise positioning of CMP-Kdo, mimicking aspects of the proposed enediolate intermediate transition state and occupying the space where the arabinose-5-phosphate/ribulose-5-phosphate phosphate group and C1-C5 backbone would bind, provides a blueprint for designing transition state analog inhibitors targeting this essential enzyme [1] [6].

Table 2: Key Active Site Residues in Bacteroides fragilis Arabinose-5-Phosphate Isomerase and Their Roles

Residue (Monomer Origin)Interaction with CMP-KdoProposed Functional RoleConservation
Histidine 79 (A)Coordinates Kdo carboxylate/sugar ringAcid/base catalysis; Substrate bindingVery High
Histidine 186 (D)Coordinates Kdo sugar ringAcid/base catalysis; Substrate bindingVery High
Arginine 77 (A)Interacts with CMP phosphateSubstrate phosphate bindingHigh
Serine/Threonine-rich region (78-82, A)Interacts with Kdo carboxylate and CMP phosphateSubstrate phosphate/carboxylate binding; Polar interactionsVery High (S/T region)
Asparagine 152 (A)Hydrogen bonds to KdoSubstrate binding/stabilizationModerate

Comparative Structural Genomics of Arabinose-5-Phosphate Isomerase Homologs

Single-Domain vs. Multi-Domain Arabinose-5-Phosphate Isomerase Variants

Genomic analyses reveal that arabinose-5-phosphate isomerase enzymes across Gram-negative bacteria fall into two primary structural categories based on domain architecture:

  • Single-Domain Sugar Isomerase Proteins: These consist solely of the catalytic sugar isomerase domain. This domain houses the complete active site responsible for the isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate. Bacteroides fragilis arabinose-5-phosphate isomerase is a prototypical example of this class, functioning as a homotetramer of identical SIS domains. The Escherichia coli YrbH protein (also known as KdsD when involved in 3-deoxy-D-manno-oct-2-ulosonate biosynthesis) is another single-domain arabinose-5-phosphate isomerase, characterized as a tetramer sensitive to zinc inhibition [1] [4].
  • Multi-Domain Proteins: These consist of an N-terminal or C-terminal sugar isomerase domain fused to one or two tandem cystathionine-β-synthase domains. CBS domains are ubiquitous small molecule-binding modules found in various proteins across all domains of life, although their specific regulatory ligands and precise functional roles in arabinose-5-phosphate isomerases are often not fully elucidated. The Escherichia coli GutQ protein is an example of a multi-domain arabinose-5-phosphate isomerase, containing an N-terminal SIS domain followed by two CBS domains. Despite the presence of CBS domains, the catalytic sugar isomerase domain retains the core isomerase activity [1] [4].

The biological rationale for the existence of these distinct arabinose-5-phosphate isomerase forms, sometimes even within the same organism like Escherichia coli (which encodes KdsD/YrbH, GutQ, KpsF, and c3406 arabinose-5-phosphate isomerase paralogs), appears linked to functional specialization. While all paralogs catalyze the same chemical reaction (interconversion of D-ribulose 5-phosphate and D-arabinose 5-phosphate), they participate in different metabolic pathways:

  • KdsD/YrbH: Primarily involved in lipopolysaccharide biosynthesis.
  • KpsF: Encoded within capsule polysaccharide gene clusters and involved in capsular polysaccharide formation.
  • GutQ: Located within an operon linked to D-glucitol (sorbitol) utilization, though its exact connection to D-glucitol metabolism remains under investigation [1].

This paralog specialization suggests arabinose-5-phosphate isomerase activity might be required in distinct cellular compartments or under specific regulatory control depending on the pathway it serves. The presence of CBS domains in some isoforms like GutQ strongly implies an additional layer of allosteric regulation by cellular metabolites, potentially linking sugar phosphate isomerization to broader metabolic states [1] [4].

Table 3: Comparison of Arabinose-5-Phosphate Isomerase Types in Bacteria

FeatureSingle-Domain Arabinose-5-Phosphate Isomerase (e.g., KdsD/YrbH)Multi-Domain Arabinose-5-Phosphate Isomerase (e.g., GutQ)
Core Catalytic DomainSugar Isomerase DomainSugar Isomerase Domain
Additional DomainsNoneOne or two Tandem Cystathionine-β-Synthase Domains
Quaternary StructureTetramer (e.g., Bacteroides fragilis, Escherichia coli KdsD)Dimer or Tetramer (likely regulated by CBS domains)
Catalytic ActivityYes (D-ribulose 5-phosphate ⇌ D-arabinose 5-phosphate)Yes (D-ribulose 5-phosphate ⇌ D-arabinose 5-phosphate)
Primary Pathway RoleLipopolysaccharide BiosynthesisD-Glucitol Metabolism (proposed); Potential backup for LPS
Known RegulationFeedback inhibition by CMP-3-deoxy-D-manno-oct-2-ulosonate (some isoforms)Potential allosteric regulation via CBS domains (ligands unknown)
Example OrganismsBacteroides fragilis, Escherichia coli (KdsD), Pseudomonas aeruginosaEscherichia coli (GutQ)

Role of Cystathionine-β-Synthase Domains in Regulatory Functions

While the catalytic mechanism resides entirely within the sugar isomerase domain, the presence of tandem cystathionine-β-synthase domains in multi-domain arabinose-5-phosphate isomerase isoforms like Escherichia coli GutQ suggests a significant regulatory function. Cystathionine-β-synthase domains are widespread small-molecule binding modules typically ~60 amino acids in length, often occurring in pairs. They can bind adenosine-containing ligands such as adenosine triphosphate, S-adenosylmethionine, or adenosine diphosphate, but can also interact with other metabolites [1] [4].

In the context of arabinose-5-phosphate isomerase, the precise physiological ligands and the molecular mechanism by which cystathionine-β-synthase domains modulate the activity of the attached sugar isomerase domain remain largely undefined. However, based on the established roles of cystathionine-β-synthase domains in other proteins, several regulatory models are plausible:

  • Allosteric Regulation: Binding of a specific metabolite (e.g., adenosine triphosphate, S-adenosylmethionine, or a pathway-specific intermediate) to the cystathionine-β-synthase domains could induce conformational changes that propagate to the sugar isomerase domain, either enhancing or inhibiting its catalytic activity. This could link arabinose-5-phosphate production to cellular energy status (adenosine triphosphate/adenosine diphosphate) or methyl donor availability (S-adenosylmethionine).
  • Substrate Affinity Modulation: Ligand binding to cystathionine-β-synthase domains might alter the affinity of the sugar isomerase domain for its substrates (D-ribulose 5-phosphate or D-arabinose 5-phosphate) or for regulatory molecules.
  • Oligomerization Control: Cystathionine-β-synthase domains are known to influence the oligomeric state of some proteins. Binding of ligands could potentially trigger dimerization or tetramerization of the arabinose-5-phosphate isomerase, or alter the association between the sugar isomerase domain and the cystathionine-β-synthase domains, thereby activating or inactivating the enzyme.
  • Subcellular Localization or Partner Interactions: The cystathionine-β-synthase domains could mediate interactions with other proteins involved in specific metabolic pathways (e.g., the D-glucitol utilization pathway for GutQ) or influence localization [1] [4].

Properties

Product Name

Arabinose-5-phosphate

IUPAC Name

[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

Molecular Formula

C5H13O8P

Molecular Weight

232.13 g/mol

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1

InChI Key

VJDOAZKNBQCAGE-WDCZJNDASA-N

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O

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